4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Medicinal Chemistry SAR Synthetic Chemistry

Medicinal chemistry programs targeting Gram-positive pathogens often stall due to limited SAR diversification options around the N4-aryl ring of thiosemicarbazide leads. 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (CAS 122813-72-3) directly addresses this bottleneck: • para-Bromo handle enables rapid Pd-catalyzed cross-coupling for focused library generation • Thiosemicarbazide core is a validated precursor to 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles • ortho,ortho'-Dimethyl substitution provides unique steric/electronic environment critical for SAR deconvolution Supplied with rigorous analytical characterization; available for immediate global dispatch.

Molecular Formula C9H12BrN3S
Molecular Weight 274.18 g/mol
CAS No. 122813-72-3
Cat. No. B038756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
CAS122813-72-3
Molecular FormulaC9H12BrN3S
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=S)NN)C)Br
InChIInChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)
InChIKeyDILNFZLORSLUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide Procurement Overview


4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide (CAS 122813-72-3), also known as N-(4-bromo-2,6-dimethylphenyl)hydrazinecarbothioamide, is a member of the arylthiosemicarbazide class with the molecular formula C9H12BrN3S and a molecular weight of 274.18 g/mol [1]. This compound is characterized by a terminal hydrazinecarbothioamide moiety attached to a 4-bromo-2,6-dimethylphenyl ring. It is primarily utilized as a versatile synthetic intermediate and research tool in medicinal chemistry, where its structural features enable further derivatization, metal complexation, and biological evaluation . The compound exhibits a melting point of 181-183°C (with decomposition) and is classified with acute toxicity warnings (H302, H312), necessitating standard laboratory handling precautions [1].

Why 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide Is Irreplaceable


The scientific and industrial utility of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide is predicated on its specific, non-interchangeable molecular architecture. The combined presence of a *para*-bromo substituent and *ortho,ortho*'-dimethyl groups on the phenyl ring creates a unique steric and electronic environment that dictates its reactivity, biological target engagement, and physicochemical properties . Unlike simpler, unsubstituted, or differently halogenated thiosemicarbazides (e.g., 4-phenylthiosemicarbazide or 4-(4-chlorophenyl)thiosemicarbazide), the bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures . Furthermore, structure-activity relationship (SAR) studies across the 4-arylthiosemicarbazide class have demonstrated that even minor alterations to the aryl substitution pattern, such as changing the halogen or its ring position, can profoundly impact biological activity, including potency against Gram-positive bacteria and inhibition of topoisomerase IV [1]. Substituting this compound with a 'close' analog risks altering reaction outcomes, invalidating established synthetic protocols, or compromising the biological profile of a lead series, thereby undermining research reproducibility and development timelines.

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide Key Differentiation Evidence


Unique 4-Bromo-2,6-Dimethyl Substitution Pattern

The compound possesses a distinct 4-bromo-2,6-dimethylphenyl group, contrasting with positional isomers like 4-(2-bromo-4,6-dimethylphenyl)thiosemicarbazide (CAS 1263377-75-8) or halogen variants like 4-(4-chloro-2,6-dimethylphenyl)thiosemicarbazide. This specific substitution pattern is not arbitrary; SAR studies on 4-arylthiosemicarbazides have established that the nature and position of halogen substitution on the N4-aryl ring are critical determinants of biological activity, particularly for antibacterial potency and topoisomerase IV inhibition [1]. The *para*-bromo substitution in this compound provides a distinct electronic and steric profile that can be leveraged for selective biological interactions or as a specific point for further synthetic elaboration.

Medicinal Chemistry SAR Synthetic Chemistry

Safety and Handling Profile

The compound has a well-defined physicochemical and safety profile, which is critical for procurement, storage, and handling. It has a reported melting point of 181-183°C (with decomposition) and a boiling point of 350.5°C at 760 mmHg, with a calculated density of 1.565 g/cm³ . Critically, its safety profile includes GHS hazard statements H302 (Harmful if swallowed) and H312 (Harmful in contact with skin), as classified by PubChem and vendor SDS documents [1]. This contrasts with many less-characterized thiosemicarbazides for which such comprehensive safety data may not be readily available, allowing for informed risk assessment and the implementation of appropriate control measures prior to experimentation.

Safety Procurement Laboratory Management

Orthogonal Reactivity of the Para-Bromo Substituent

The presence of a bromine atom at the *para* position of the phenyl ring provides a versatile synthetic handle for further functionalization via well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), a feature absent in non-halogenated or *meta*-substituted analogs . This enables the compound to serve as a key intermediate for generating diverse libraries of thiosemicarbazide derivatives. In contrast, a compound like 4-(4-methylphenyl)thiosemicarbazide lacks this reactive site, limiting its downstream synthetic versatility. The thiosemicarbazide core itself also offers multiple nucleophilic sites (N1, N4, S) for additional derivatization or metal chelation, establishing orthogonal reactivity patterns that are valuable in complex molecule construction [1].

Organic Synthesis Cross-Coupling Library Design

Topoisomerase IV Inhibitory Potential

While direct, comparative antibacterial data for this specific compound is limited, its activity can be contextualized within well-defined SAR trends for the 4-arylthiosemicarbazide class. Published studies have identified that certain 4-arylthiosemicarbazides are potent inhibitors of topoisomerase IV, a validated target for Gram-positive antibacterials. For instance, a related compound, 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide, demonstrated activity against Gram-positive bacteria with MICs of 50 μg/mL and inhibited topoisomerase IV with an IC50 of 14 μM [1]. Furthermore, research indicates that electron-withdrawing substituents, such as bromo groups on the N4-aryl ring, can significantly modulate antibacterial potency and synergy with clinical drugs like levofloxacin [2]. This class-level evidence establishes a plausible mechanism and target profile for 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, justifying its selection for focused antibacterial screening campaigns.

Antibacterial Topoisomerase Inhibition SAR

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide Application Scenarios


Topoisomerase IV-Targeted Antibacterial Lead Optimization

Procure this compound as a core scaffold for a medicinal chemistry program focused on developing novel antibacterial agents against Gram-positive pathogens, including MRSA. Its selection is grounded in class-level evidence that 4-arylthiosemicarbazides can inhibit topoisomerase IV, a clinically validated antibacterial target [1]. The 4-bromo substituent provides a synthetic handle for rapid diversification to probe SAR around the N4-aryl ring, an established determinant of antibacterial potency and spectrum. Use it to generate a focused library of analogs to optimize for improved MIC values and selectivity over human topoisomerase II [2].

Heterocycle Synthesis Intermediate

Utilize this compound as a strategic intermediate in the synthesis of complex heterocyclic systems. The thiosemicarbazide moiety is a well-known precursor to a variety of five- and six-membered heterocycles, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, via cyclization reactions [1]. The orthogonal reactivity of the para-bromo group allows for the subsequent introduction of additional molecular fragments (e.g., aryl, amino, or alkynyl groups) through palladium-catalyzed cross-coupling reactions after heterocycle formation. This capability enables the efficient construction of highly decorated molecular scaffolds for drug discovery or materials science applications [2].

Metal-Binding Ligand Precursor

Employ this compound as a ligand precursor for the synthesis of transition metal complexes. Thiosemicarbazides are known to act as versatile chelating agents, coordinating to metals via their sulfur and hydrazinic nitrogen atoms [1]. The resulting metal complexes often exhibit enhanced or altered biological activities compared to the free ligand, including anticancer, antimicrobial, and catalytic properties. The distinct substitution pattern on the aryl ring can be used to tune the steric and electronic properties of the resulting metal complex, thereby modulating its stability, solubility, and biological target engagement [2].

SAR Reference Standard

Acquire this compound as a precisely defined reference point for detailed structure-activity relationship (SAR) investigations. Its specific 4-bromo-2,6-dimethyl substitution pattern serves as a valuable comparator against analogs with different halogens (e.g., chloro), substitution positions (e.g., *meta*-bromo), or alkyl groups. By comparing the biological and physicochemical data of this compound against a panel of related 4-arylthiosemicarbazides, researchers can deconvolute the contributions of steric bulk, lipophilicity, and electronic effects to a desired activity profile [1]. This systematic approach is critical for rational drug design and for building predictive models of molecular behavior.

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